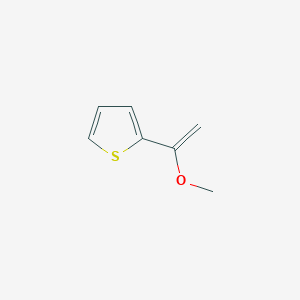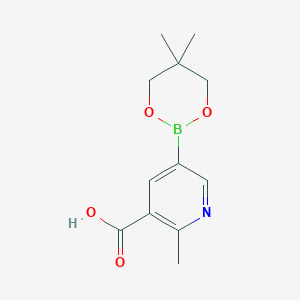
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylnicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylnicotinic acid is a complex organic compound that features a boron-containing dioxaborinane ring and a nicotinic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylnicotinic acid typically involves the formation of the dioxaborinane ring followed by its attachment to the nicotinic acid derivative. One common method involves the reaction of 2-methylnicotinic acid with 5,5-dimethyl-1,3,2-dioxaborinane under specific conditions such as the presence of a catalyst and controlled temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Analyse Chemischer Reaktionen
Types of Reactions
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted nicotinic acid derivatives.
Wissenschaftliche Forschungsanwendungen
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylnicotinic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Wirkmechanismus
The mechanism of action of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylnicotinic acid involves its interaction with molecular targets through its boron-containing dioxaborinane ring and nicotinic acid moiety. These interactions can affect various pathways, depending on the specific application. For example, in biological systems, it may interact with enzymes or receptors, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: This compound shares the dioxaborinane ring but has a phenyl group instead of a nicotinic acid moiety.
Phenylboronic Acid Neopentyl Glycol Ester: Similar in structure but with different functional groups attached to the boron atom.
Uniqueness
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylnicotinic acid is unique due to the combination of the dioxaborinane ring and the nicotinic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C12H16BNO4 |
|---|---|
Molekulargewicht |
249.07 g/mol |
IUPAC-Name |
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H16BNO4/c1-8-10(11(15)16)4-9(5-14-8)13-17-6-12(2,3)7-18-13/h4-5H,6-7H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
MJVMUFCLOQJJSB-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(N=C2)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Nitro-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B13663914.png)
![Benzo[d]oxazol-4-ylmethanamine hydrochloride](/img/structure/B13663926.png)
![5-Bromobenzo[d]oxazole-7-carboxylic acid](/img/structure/B13663935.png)
![1-(1H-imidazo[4,5-b]pyridin-6-yl)ethanone](/img/structure/B13663946.png)

![2-([1,1'-Biphenyl]-3-yl)-3-bromoimidazo[1,2-a]pyridine](/img/structure/B13663962.png)
![1'-(tert-Butoxycarbonyl)-4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-6-carboxylic acid](/img/structure/B13663973.png)
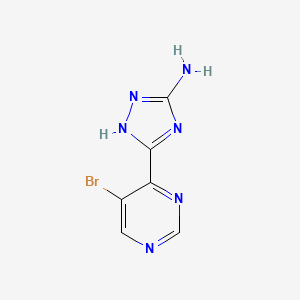
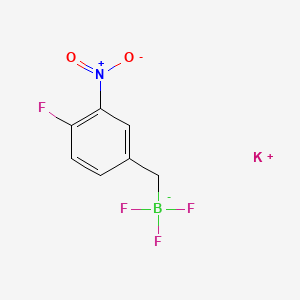

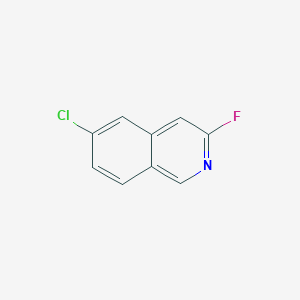
![4-[(Tetrahydro-2H-pyran-2-yl)oxy]dihydrofuran-2(3H)-one](/img/structure/B13663995.png)
